1-(2-indol-1-ylethyl)-3-(2H-tetrazol-5-yl)urea
Overview
Description
1-(2-indol-1-ylethyl)-3-(2H-tetrazol-5-yl)urea is a synthetic organic compound that features both an indole and a tetrazole moiety. These functional groups are known for their biological activity and are often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-indol-1-ylethyl)-3-(2H-tetrazol-5-yl)urea typically involves the following steps:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Attachment of the Ethyl Chain: The indole can be alkylated using ethyl bromide in the presence of a base.
Formation of the Tetrazole Ring: This can be synthesized by reacting an azide with a nitrile.
Coupling of Indole and Tetrazole: The final step involves coupling the indole and tetrazole moieties through a urea linkage, which can be achieved using phosgene or a similar reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-indol-1-ylethyl)-3-(2H-tetrazol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the indole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxindole derivatives, while substitution could introduce various functional groups onto the indole ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving indole and tetrazole moieties.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-indol-1-ylethyl)-3-(2H-tetrazol-5-yl)urea would depend on its specific biological target. Generally, compounds with indole and tetrazole moieties can interact with various enzymes and receptors, modulating their activity. The indole ring can mimic tryptophan, allowing it to interact with proteins, while the tetrazole ring can act as a bioisostere for carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
1-(2-indol-1-ylethyl)-3-(2H-tetrazol-5-yl)amine: Similar structure but with an amine group instead of a urea linkage.
1-(2-indol-1-ylethyl)-3-(2H-tetrazol-5-yl)carboxylic acid: Contains a carboxylic acid group instead of a urea linkage.
Uniqueness
1-(2-indol-1-ylethyl)-3-(2H-tetrazol-5-yl)urea is unique due to its combination of indole and tetrazole moieties linked by a urea group. This unique structure may confer specific biological activities and chemical reactivity not found in similar compounds.
Properties
IUPAC Name |
1-(2-indol-1-ylethyl)-3-(2H-tetrazol-5-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O/c20-12(14-11-15-17-18-16-11)13-6-8-19-7-5-9-3-1-2-4-10(9)19/h1-5,7H,6,8H2,(H3,13,14,15,16,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAACWBJOYURFRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCNC(=O)NC3=NNN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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